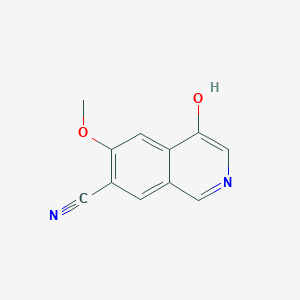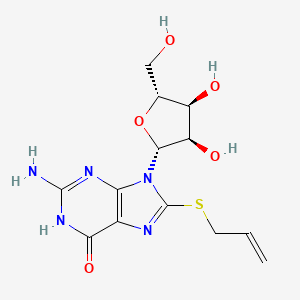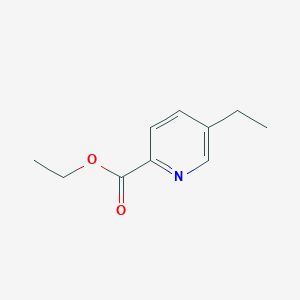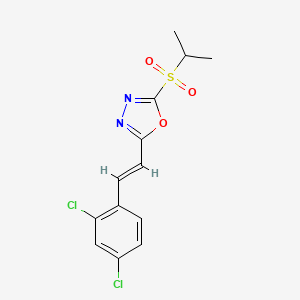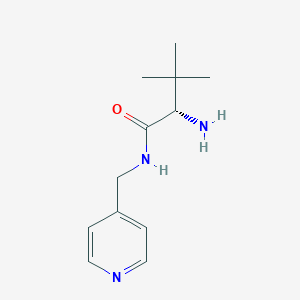
(2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide is a synthetic organic compound that belongs to the class of amides It features a pyridine ring attached to a butanamide backbone, with an amino group and two methyl groups at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinemethanol and 2-amino-3,3-dimethylbutanoic acid.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 2-amino-3,3-dimethylbutanoic acid and the amine group of 4-pyridinemethanol. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure efficiency and scalability. The use of high-throughput purification methods like preparative HPLC (high-performance liquid chromatography) can further enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
(2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the amide group to an amine or alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may serve as a probe for studying biological processes involving amide-containing molecules.
Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyridine ring and the amide group can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2S)-2-amino-3,3-dimethylbutanamide: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity.
N-(pyridin-4-ylmethyl)butanamide: Lacks the amino group, which may reduce its potential for biological interactions.
(2S)-2-amino-3-methyl-N-(pyridin-4-ylmethyl)butanamide: Has only one methyl group, potentially altering its steric and electronic properties.
Uniqueness
(2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide is unique due to the combination of the pyridine ring and the 2-amino-3,3-dimethylbutanamide backbone. This structural arrangement provides a balance of reactivity and stability, making it suitable for diverse applications in research and industry.
特性
分子式 |
C12H19N3O |
|---|---|
分子量 |
221.30 g/mol |
IUPAC名 |
(2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide |
InChI |
InChI=1S/C12H19N3O/c1-12(2,3)10(13)11(16)15-8-9-4-6-14-7-5-9/h4-7,10H,8,13H2,1-3H3,(H,15,16)/t10-/m1/s1 |
InChIキー |
FBXGQKMHBRWBBX-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)NCC1=CC=NC=C1)N |
正規SMILES |
CC(C)(C)C(C(=O)NCC1=CC=NC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13910045.png)





